molecular formula C21H20N2O2 B11241528 1-benzyl-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-benzyl-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11241528
M. Wt: 332.4 g/mol
InChI Key: PLSONAKVTGNPJT-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 1-benzyl-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the benzyl group: This step typically involves a benzylation reaction using benzyl chloride or a similar reagent.

    Attachment of the dimethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,6-dimethylbenzoyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-benzyl-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or dimethylphenyl rings are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-benzyl-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-benzyl-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H20N2O2/c1-15-8-6-9-16(2)19(15)22-20(24)18-12-7-13-23(21(18)25)14-17-10-4-3-5-11-17/h3-13H,14H2,1-2H3,(H,22,24)

InChI Key

PLSONAKVTGNPJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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